1-Benzyl D-Aspartate

Übersicht

Beschreibung

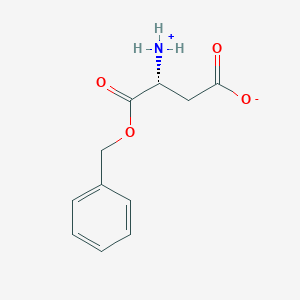

1-Benzyl D-Aspartate is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the aspartic acid molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl D-Aspartate can be synthesized through several methods. One common approach involves the esterification of D-aspartic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl D-Aspartate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.

Reduction: The compound can be reduced to form 1-benzyl D-aspartic acid derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 1-Benzyl D-aspartic acid derivatives.

Substitution: Various substituted benzyl D-aspartate derivatives

Wissenschaftliche Forschungsanwendungen

1-Benzyl D-Aspartate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating hormone levels and its potential use in treating neurological disorders.

Industry: It is used in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals .

Wirkmechanismus

1-Benzyl D-Aspartate exerts its effects through several mechanisms:

Neurotransmission: It acts as a signaling molecule in the nervous system, influencing the release of neurotransmitters and modulating synaptic activity.

Hormone Regulation: The compound has been shown to affect the release of hormones such as luteinizing hormone and testosterone, potentially through its interaction with specific receptors in the endocrine system

Vergleich Mit ähnlichen Verbindungen

L-Aspartic Acid: The L-isomer of aspartic acid, which is more commonly found in nature and has different biological roles.

D-Aspartic Acid: The D-isomer of aspartic acid, which shares some similarities with 1-Benzyl D-Aspartate but lacks the benzyl group.

N-Methyl-D-Aspartate: Another derivative of aspartic acid, known for its role in neurotransmission and its use in studying excitatory amino acid receptors

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with biological targets and provides a useful tool for studying various biochemical pathways .

Biologische Aktivität

1-Benzyl D-Aspartate (BDA) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of BDA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and is characterized by a benzyl group attached to the D-aspartate moiety. This structure is significant for its interaction with various biological targets, particularly neurotransmitter receptors.

Research indicates that BDA acts primarily as a modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. NMDA receptors are ligand-gated ion channels that allow the flow of calcium ions into neurons, playing a vital role in excitatory neurotransmission.

- NMDA Receptor Modulation : BDA has been shown to inhibit NMDA receptor-mediated excitotoxicity, which is a process linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of excessive calcium influx can potentially protect neurons from glutamate-induced cell death, making BDA a candidate for therapeutic applications in neurodegenerative conditions .

Pharmacological Effects

The biological activity of BDA extends beyond NMDA receptor modulation. It exhibits various pharmacological effects:

- Anticonvulsant Activity : In preclinical studies, BDA demonstrated significant anticonvulsant properties across multiple seizure models. For instance, it showed protection in the maximal electroshock (MES) test and pentylenetetrazol (PTZ) models, indicating its potential as a treatment for epilepsy .

- Neuroprotective Effects : BDA's ability to modulate glutamate signaling suggests it may have neuroprotective effects. Studies have indicated that it can reduce the frequency and duration of epileptiform-like events in animal models .

Table 1: Summary of Preclinical Studies on this compound

Notable Research Findings

- Anticonvulsant Efficacy : In a series of experiments, BDA was found to provide robust protection against seizures induced by PTZ and MES, with effective doses ranging from 15 to 60 mg/kg. The compound exhibited a favorable safety profile compared to traditional antiepileptic drugs like valproic acid (VPA) .

- Synergistic Interactions : A study highlighted the synergistic effect of combining BDA with VPA, suggesting that this combination could enhance therapeutic outcomes in epilepsy management .

- Neuroprotective Mechanisms : BDA's role in blocking NMDA receptor activity was confirmed through in vitro assays, where it effectively reduced glutamate-induced neuronal damage . This positions BDA as a potential candidate for further development in treating neurodegenerative disorders.

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426407 | |

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-42-6 | |

| Record name | H-D-Asp-OBzl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.